2,7-Dibromo-9-hexyl-9H-carbazole
Overview
Description
2,7-Dibromo-9-hexyl-9H-carbazole, also known as 2,7-dibromocarbazole, is a common brominated carbazole compound with applications in materials, pharmaceuticals, and chemical industries . It serves as a building block for the synthesis of small molecules in the carbazole series and carbazole-based polymers. These materials find use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), polymer light-emitting diodes (PLEDs), and organic photovoltaics (OPVs) .
Synthesis Analysis
The preparation of 2,7-dibromo-9-hexyl-9H-carbazole involves starting materials such as 2,7-dibromocarbazole and heptadecyl bromide. Through phase-transfer catalysis, the target compound is synthesized .
Molecular Structure Analysis
The molecular structure of 2,7-dibromo-9-hexyl-9H-carbazole consists of a carbazole core with two bromine atoms at positions 2 and 7. The octyl (hexyl) group is attached to the nitrogen atom, contributing to its solubility and stability .
Chemical Reactions Analysis
2,7-Dibromo-9-hexyl-9H-carbazole can participate in various chemical reactions, including Suzuki coupling reactions, which allow for the modification of its structure and properties .
Physical And Chemical Properties Analysis
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
This compound serves as an intermediate for polymeric light-emitting diodes and is valued in OLED materials due to its pure blue emission and efficient electroluminescence. It also offers high charge-carrier mobility and good processability .
Organic Field-Effect Transistors (OFETs)
2,7-Dibromocarbazole: is a building block for synthesizing small molecules or carbazole back-boned polymers used in OFETs. These materials are crucial for developing advanced electronic devices .
Photovoltaic Devices (OPVs)
The compound is instrumental in creating polymers for OPVs, contributing to the development of solar energy harvesting technologies .
Polymer Synthesis
It is used in synthesizing conjugated polymers like poly [9,9′-bis (6′′- N,N,N -trimethylammonium)hexyl)fluorene-co-alt-4,7-(2,1,3-benzothiadiazole) dibromide] (PFBT), which are employed in label-free DNA microarrays .
Thermoelectric (TE) Materials
Derivatives of 2,7 functionalized carbazole lead to ladder-type materials with excellent performance, solubility, and high stability, which are desirable properties in TE materials .
Chemical Synthesis
The compound is used in chemical syntheses, such as the preparation of 7-bromo-9-hexyl-9H-carbazole-2-carbaldehyde , which can be further utilized in various organic reactions .
Mechanism of Action
Target of Action
It is known that carbazole derivatives may possess dioxin-like toxicity , suggesting that they might interact with similar cellular targets as dioxins, such as the aryl hydrocarbon receptor.
Biochemical Pathways
Given the potential dioxin-like toxicity of carbazole derivatives , it is possible that this compound could influence pathways related to xenobiotic metabolism and cellular response to stress.
Result of Action
Carbazole derivatives may possess dioxin-like toxicity , which could potentially lead to a variety of cellular responses, including changes in gene expression, cell cycle regulation, and apoptosis.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,7-dibromo-9-hexylcarbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Br2N/c1-2-3-4-5-10-21-17-11-13(19)6-8-15(17)16-9-7-14(20)12-18(16)21/h6-9,11-12H,2-5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUUFISKPJBPOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648889 | |
Record name | 2,7-Dibromo-9-hexyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40648889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
654676-12-7 | |
Record name | 2,7-Dibromo-9-hexyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40648889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-Dibromo-9-hexylcarbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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